molecular formula C11H18ClN3O B2693776 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1393330-63-6

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No.: B2693776
CAS No.: 1393330-63-6
M. Wt: 243.74
InChI Key: GIEOHCLBRGMWCC-UHFFFAOYSA-N
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Description

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS: 41420-90-0) is a heterocyclic compound featuring a piperidine backbone fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a cyclobutyl group. This compound has a molecular weight of 225.04 g/mol and is available at a purity of ≥95% . Its structural uniqueness lies in the cyclobutyl substituent, which confers distinct steric and electronic properties compared to other oxadiazole derivatives.

Properties

IUPAC Name

5-cyclobutyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-3-8(4-1)11-13-10(14-15-11)9-5-2-6-12-7-9;/h8-9,12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEOHCLBRGMWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves multiple stepsThe final step involves the conversion of the free base to its hydrochloride salt form .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and piperidine moiety undergo oxidation under specific conditions:

  • Reagents : Potassium permanganate (KMnO₄), lead tetraacetate, or chloramine-T in polar solvents like ethanol or acetonitrile.

  • Products : Oxadiazole derivatives with hydroxyl or ketone groups, depending on reaction severity. For example, oxidation of the piperidine ring may yield N-oxide derivatives.

Example Reaction Pathway :

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidineKMnO4,H2ON-Oxide derivative\text{3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{N-Oxide derivative}

Reduction Reactions

Selective reduction targets the oxadiazole ring or modifies the piperidine group:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Products : Partial reduction of the oxadiazole ring yields open-chain thioamide intermediates, while full reduction generates piperidine derivatives with secondary amines.

Key Observation :
Reductive cleavage of the oxadiazole ring occurs under vigorous conditions, producing cyclobutane-containing amines.

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation or acylation:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM).

  • Products : N-alkylated or N-acylated derivatives, which are precursors for further functionalization.

Example :

Piperidine-NH+CH3IPiperidine-N-CH3\text{Piperidine-NH} + \text{CH}_3\text{I} \rightarrow \text{Piperidine-N-CH}_3

Hydrolysis

Acidic or basic hydrolysis cleaves the oxadiazole ring:

  • Conditions : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.

  • Products : Cyclobutylcarboxamide or thioamide derivatives, depending on pH.

Mechanism :
Under acidic conditions, protonation of the oxadiazole nitrogen facilitates ring opening, yielding a carboxamide.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • Reagents : Nitrile oxides or azides in DCM at room temperature.

  • Products : Triazole or isoxazoline-fused heterocycles.

Significance : These reactions expand structural diversity for drug discovery .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Products Key Applications
OxidationKMnO₄, ethanol, 60°CN-Oxide derivativesEnhancing solubility for drug design
ReductionNaBH₄, THF, 0°CPiperidine thioamidesIntermediate synthesis
SubstitutionCH₃I, DCM, rtN-Methylpiperidine derivativesBioactive molecule development
Hydrolysis6M HCl, reflux, 2hCyclobutylcarboxamideProdrug activation
CycloadditionNitrile oxides, DCM, rtTriazole-oxadiazole hybridsAntimicrobial agents

Stability Under Biological Conditions

The compound demonstrates moderate metabolic stability in vitro, with cytochrome P450 enzymes catalyzing oxidation at the cyclobutyl group . Hydrolysis in plasma is slow, with a half-life >6 hours, suggesting suitability for oral administration .

Patent-Based Innovations

  • Aurora A Inhibition : Derivatives of this compound selectively inhibit Aurora A kinase via hydrogen bonding with the oxadiazole ring, showing promise in cancer therapy .

  • Allosteric Modulation : Structural analogs act as allosteric modulators of nicotinic acetylcholine receptors, leveraging the oxadiazole-piperidine scaffold .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds were evaluated using the disc diffusion method, revealing notable zones of inhibition against these pathogens .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
3cCandida albicans13 (75 µg), 15 (100 µg)
3dCandida albicans12 (75 µg), 17 (100 µg)
3eCandida albicans9 (75 µg), 17 (100 µg)
3bCandida albicans12 (75 µg), 14 (100 µg)

This data indicates that compounds derived from the oxadiazole structure can be effective against fungal infections as well.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase and urease. The enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. In one study, several derivatives demonstrated strong inhibitory activity against urease, with IC50 values indicating potent action .

Table 2: Enzyme Inhibition Activity of Compounds

Compound IDEnzymeIC50 Value (µM)
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUreaseHighly Active

These findings highlight the potential of oxadiazole derivatives in therapeutic applications targeting enzyme-related disorders.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of these compounds with target proteins. Such studies provide insights into the mechanism of action and help in optimizing the chemical structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s core structure can be compared to several analogs with modifications in:

Oxadiazole substituents (e.g., cyclopropyl, methyl, isopropyl, methoxymethyl).

Position of oxadiazole attachment on the piperidine ring (3- vs. 4-position).

Salt forms (mono- vs. dihydrochloride).

Table 1: Key Structural Analogs and Properties
Compound Name Substituent Piperidine Position Molecular Weight (g/mol) CAS Number Key References
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine HCl Cyclobutyl 3- 225.04 41420-90-0
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl Cyclopropyl 3- 195.26 N/A
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl Isopropyl 3- 195.26 1251925-12-8
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl Methyl 4- 173.63 795310-80-4
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine diHCl Methyl 2- 240.71 1311317-43-7
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl Cyclobutyl (methyl linker) 4- 257.76 1909327-75-8

Key Observations :

  • Cyclobutyl vs.
  • Methyl vs. Methoxymethyl : Substituting methyl with methoxymethyl (as in 4-[5-(methoxymethyl)-oxadiazol-3-yl]piperidine HCl) adds polarity, which could enhance solubility but reduce membrane permeability .
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Purity Solubility (Predicted) Synthetic Complexity
Target Compound 225.04 ≥95% Moderate (logP ~2.5) Intermediate (cyclobutyl synthesis)
3-(5-Cyclopropyl-oxadiazol-3-yl)piperidine HCl 195.26 N/A High (smaller substituent) Low (stable cyclopropane)
4-[(3-Cyclobutyl-oxadiazol-5-yl)methyl]piperidine HCl 257.76 ≥95% Low (bulky substituent) High (multistep synthesis)

Biological Activity

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C11H18ClN3O
  • Molecular Weight : 235.73 g/mol
  • CAS Number : 66570789

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Oxadiazoles are known for their antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens.
  • Anticancer Effects : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antitumor Activity

A study investigating the effects of oxadiazole derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

Neuroprotective Properties

Research has suggested that piperidine derivatives can modulate neurotransmitter systems. The compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in neuroprotection and cognitive enhancement. Preliminary studies indicate positive modulation of mGluR5, potentially offering therapeutic avenues for neurodegenerative diseases .

Study on Anticancer Activity

In a preclinical study, this compound was tested against human breast cancer cells (MCF7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway .

Neuroprotective Effects in Animal Models

Another investigation utilized rodent models to assess the neuroprotective effects of this compound. Results indicated that administration led to improved cognitive performance in tasks assessing memory and learning. Biochemical assays revealed reduced levels of oxidative stress markers in the brain tissue of treated animals .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis
AntimicrobialInhibits pathogen growth
NeuroprotectiveEnhances cognitive function

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of piperidine-oxadiazole derivatives typically involves multi-step reactions, including cyclization and purification under controlled conditions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using NaOH in dichloromethane with rigorous pH control and purification steps (e.g., washing with brine and drying over Na₂SO₄) to achieve >99% purity . To optimize yields, statistical Design of Experiments (DoE) methods are recommended. These methods minimize trial-and-error by systematically varying parameters like temperature, solvent ratios, and reaction time, as demonstrated in chemical process optimization studies .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) is critical for assessing purity, as shown in analyses of similar piperidine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (LC/MS) are essential for confirming molecular structure. For instance, paroxetine impurity A was characterized using ¹H NMR to detect trace solvents like acetone (0.2%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity and irritancy (common in organic hydrochlorides), researchers should use personal protective equipment (PPE), including gloves, goggles, and fume hoods. Storage conditions must adhere to guidelines for moisture-sensitive compounds (e.g., RT in airtight containers), as specified for similar piperidine derivatives . Emergency protocols for accidental exposure include immediate medical consultation and decontamination procedures .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can predict feasible reaction pathways and intermediates. The ICReDD initiative integrates computational and experimental data to streamline reaction design, reducing development time by 30–50% in analogous heterocyclic systems . Tools like Gaussian or ORCA are recommended for modeling cyclobutyl-oxadiazole interactions.

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Cross-validation using multiple techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration) is critical. For example, discrepancies in 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride were resolved by comparing experimental and computed InChI keys . Statistical outlier analysis (e.g., Grubbs’ test) can identify anomalous data points .

Q. How can researchers optimize the compound’s stability under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and pH-dependent degradation assays are essential. For instance, buffer solutions (e.g., pH 6.5 ammonium acetate) are used to simulate physiological conditions in stability testing of related piperidine-based pharmaceuticals . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage temperatures .

Q. What advanced techniques are available for studying the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) and surface-enhanced Raman spectroscopy (SERS) can track reaction mechanisms in real time. For catalytic studies, membrane separation technologies (e.g., nanofiltration) isolate reactive intermediates, as applied in fuel engineering research . In biological systems, fluorescent tagging (e.g., FITC conjugation) enables cellular uptake studies .

Methodological Resources

  • Experimental Design : Utilize DoE software (e.g., JMP, Minitab) for factorial optimization of synthesis parameters .
  • Data Analysis : Apply multivariate analysis (PCA, PLS) to correlate structural features with physicochemical properties .
  • Safety Compliance : Follow OSHA guidelines and SDS documentation for hazardous compound handling .

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